molecular formula C13H17NO2 B14835112 3-Cyclopropoxy-N,N,5-trimethylbenzamide

3-Cyclopropoxy-N,N,5-trimethylbenzamide

Katalognummer: B14835112
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: GNBXTUYNKRAJRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-N,N,5-trimethylbenzamide: is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-N,N,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylmethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylamine to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopropoxy-N,N,5-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Cyclopropoxy-N,N,5-trimethylbenzamide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of cyclopropoxy groups on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets. The cyclopropoxy group is believed to play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 3-Cyclopropyloxy-N,N,5-trimethylbenzamide
  • 3-(Cyclopropylmethoxy)-N,N,5-trimethylbenzamide

Comparison: Compared to similar compounds, 3-Cyclopropoxy-N,N,5-trimethylbenzamide is unique due to its specific substitution pattern and the presence of the cyclopropoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

3-cyclopropyloxy-N,N,5-trimethylbenzamide

InChI

InChI=1S/C13H17NO2/c1-9-6-10(13(15)14(2)3)8-12(7-9)16-11-4-5-11/h6-8,11H,4-5H2,1-3H3

InChI-Schlüssel

GNBXTUYNKRAJRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC2CC2)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.